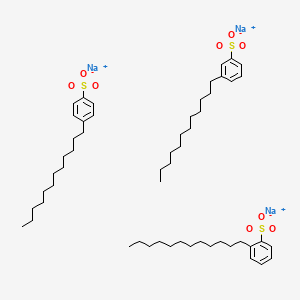
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate
Vue d'ensemble
Description
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is an organic compound belonging to the class of sulfonates. It is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various industrial and commercial applications. The compound is characterized by its chemical formula C₅₄H₈₇Na₃O₉S₃ and is known for its effectiveness in cleaning and emulsifying processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium tetrapropylbenzene sulfonate typically involves the sulfonation of tetrapropylbenzene. This process is carried out by reacting tetrapropylbenzene with sulfur trioxide (SO₃) in the presence of a catalyst, usually oleum or concentrated sulfuric acid. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of sodium tetrapropylbenzene sulfonate is scaled up using continuous sulfonation reactors. The process involves the controlled addition of sulfur trioxide to tetrapropylbenzene, followed by neutralization with sodium hydroxide (NaOH) to form the sodium salt. The product is then purified and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to sulfinate or sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and alkyl halides for alkylation.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates and sulfides.
Substitution: Nitro, bromo, and alkyl derivatives of tetrapropylbenzene.
Applications De Recherche Scientifique
Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of sodium tetrapropylbenzene sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better interaction between different phases (e.g., oil and water). This property is utilized in cleaning, emulsifying, and dispersing applications. At the molecular level, the sulfonate group interacts with water molecules, while the hydrophobic tetrapropylbenzene moiety interacts with non-polar substances, facilitating their solubilization .
Comparaison Avec Des Composés Similaires
Sodium dodecylbenzene sulfonate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium sulfinates: Used as building blocks for various organosulfur compounds and have different reactivity profiles
Uniqueness: Trisodium; 2-dodecylbenzenesulfonate; 3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate is unique due to its longer alkyl chain, which provides enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Propriétés
Numéro CAS |
11067-82-6 |
|---|---|
Formule moléculaire |
C54H87Na3O9S3 |
Poids moléculaire |
1045.4 g/mol |
Nom IUPAC |
trisodium;2-dodecylbenzenesulfonate;3-dodecylbenzenesulfonate;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/3C18H30O3S.3Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;;;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);12,14-16H,2-11,13H2,1H3,(H,19,20,21);13-16H,2-12H2,1H3,(H,19,20,21);;;/q;;;3*+1/p-3 |
Clé InChI |
AVWQQPYHYQKEIZ-UHFFFAOYSA-K |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Apparence |
Solid powder |
Key on ui other cas no. |
11067-82-6 |
Pictogrammes |
Corrosive; Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tetrapropylenebenzyl sulfonate; Merpisap PD82; Jadinol PU; EINECS 234-289-1; Nansa HS 55; Neogen R; Sodium tetrapropylbenzene sulfonate; Tetrapropylenebenenesulphonate, sodium salt; TPBS; Sodium tetrapropylenebenzenesulfonate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















